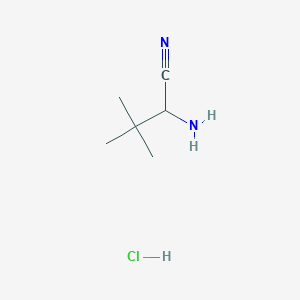

2-Amino-3,3-dimethylbutanenitrile hydrochloride

Overview

Description

2-Amino-3,3-dimethylbutanenitrile hydrochloride, also known as tetramethylsuccinonitrile, is a chemical compound. It has a molecular weight of 148.64 and its IUPAC name is ®-3-amino-2,2-dimethylbutanenitrile hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Amino-3,3-dimethylbutanenitrile hydrochloride is 1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H/t5-;/m1./s1 . The InChI key is IOVKPRFAKZWQMU-NUBCRITNSA-N .Physical And Chemical Properties Analysis

The density of 2-Amino-2,3-dimethylbutanenitrile is approximately 0.9±0.1 g/cm3 . The boiling point is around 173.5±23.0 °C at 760 mmHg . The flash point is 58.8±22.6 °C . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications

Crystal Structure and Synthesis Methods

One of the core areas of research on related compounds involves the synthesis and structural analysis through crystallography. For instance, the synthesis of 2-Amino-2,3-dimethylbutanamide by reacting 2-amino-2,3-dimethylbutanonitrile and sulfuric acid demonstrates the compound's capability to form racemic mixtures that can be characterized crystallographically, revealing three-dimensional network formations via intermolecular hydrogen bonds (Yong-xian Yin, 2010). This insight underscores the potential for developing novel chemical entities with specific crystal structures for various applications, including material science and drug design.

Modular Synthons for Medicinal Chemistry

Another significant application is the development of modular synthons for medicinal chemistry, particularly for creating lead inhibitors targeting hydrolase enzymes. The preparation of protected α-aminocyclobutanone as a synthon highlights the strategic approach to access cyclobutanone-containing lead inhibitors, offering a pathway to develop targeted therapies for diseases involving hydrolase enzymes such as serine proteases and metalloproteases (Thahani S Habeeb Mohammad et al., 2020). This research avenue is crucial for drug discovery efforts aimed at identifying novel therapeutic agents.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds represents another vital research direction. The creation of novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives through the development of 1-amino-3,3-dimethyl-3,4-dihydronaphthaline-2-carbonitrile (β-aminonitrile) showcases the potential for synthesizing compounds with antitumor and antibacterial activities. Such research efforts contribute to the discovery of new drugs and materials with specific biological activities, addressing the ongoing need for innovative therapeutic agents (A. Markosyan et al., 2019).

Safety and Hazards

2-Amino-2,3-dimethylbutanenitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name |

2-amino-3,3-dimethylbutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-6(2,3)5(8)4-7;/h5H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKQPFQSCMZWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)

![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)

![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)